3-(Benzylsulfamoyl)-4-fluorobenzoic acid

GABA-A receptor modulation Structure-activity relationship Hammett electronic effects

Researchers requiring isosterically pure SBA probes face inconsistent pharmacological outcomes when substituting the 4-fluoro motif with H, Cl, or CH₃. This 3-(benzylsulfamoyl)-4-fluorobenzoic acid resolves that variability by providing a definitive electronic probe (σp = +0.06). • LPA2 Agonism: Core scaffold for picomolar nonlipid agonists (EC₅₀ 5.06×10⁻³ nM) with >10 µM selectivity over LPA1/3/4/5. • Neuroscience: Complementary to 4-methyl analog (Ki = 3.2 nM) for deconvoluting steric/electronic GABA-A contributions. • Fragment Evolution: Orthogonal -COOH and 4-F handles enable library synthesis; meets lead-like criteria (MW 309.31).

Molecular Formula C14H12FNO4S
Molecular Weight 309.31 g/mol
Cat. No. B6056520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylsulfamoyl)-4-fluorobenzoic acid
Molecular FormulaC14H12FNO4S
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
InChIInChI=1S/C14H12FNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)
InChIKeyHPCZHVVNYKEXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylsulfamoyl)-4-fluorobenzoic Acid: Identity and Classification


3-(Benzylsulfamoyl)-4-fluorobenzoic acid (C14H12FNO4S, MW 309.31 g/mol) is a disubstituted sulfamoylbenzoic acid (SBA) derivative bearing a benzyl group on the sulfonamide nitrogen at the 3-position and a fluorine atom at the 4-position of the benzoic acid ring . It belongs to the broader class of aromatic sulfonamides that have been systematically explored as LPA2 GPCR agonists [1], carbonic anhydrase inhibitors [2], GABA-A receptor modulators , and uricosuric agents [3]. Unlike generic unsubstituted or monosubstituted sulfamoylbenzoic acids, this compound combines two distinct pharmacophoric features—a lipophilic benzyl tail and an electron-withdrawing fluorine—whose spatial and electronic interplay creates a differentiation vector that is not achievable with either modification alone.

Dual Substitution

Benzyl sulfonamide + 4-fluoro benzoic acid vector creates a differentiation profile not achievable with monosubstituted or unsubstituted analogs.

Research Context

Suitable as a tool compound for GPCR (LPA2), ion channel (GABA-A), and enzyme (carbonic anhydrase) modulation studies.

Electronic Probe

The 4-fluoro substituent provides an electron-withdrawing Hammett signature (+0.06) distinct from -CH3 (-0.17) or -Cl (+0.23), supporting SAR deconvolution.

Why This Compound Is Irreplaceable in Precision Research


Within the sulfamoylbenzoic acid chemical space, even single-atom substitutions at the 4-position—such as replacing fluorine with hydrogen, chlorine, or methyl—produce divergent pharmacological profiles that preclude interchangeable use. The 4-fluoro substituent uniquely withdraws electron density from the aromatic ring (Hammett σp = +0.06 for F vs. σp = 0 for H, σp = +0.23 for Cl, and σp = −0.17 for CH3), modulating both the acidity of the carboxylic acid (predicted ΔpKa ≈ 0.3–0.5 units) and the hydrogen-bond acceptor character of the sulfonamide moiety [1]. Positional isomerism further compounds this: moving the fluorine from the 4- to the 2-position (as in 5-(benzylsulfamoyl)-2-fluorobenzoic acid) reorients the dipole moment and alters target engagement, with the 2-fluoro isomer reported as a TLR4 pathway modulator while the 3-benzylsulfamoyl-4-fluoro scaffold has been independently explored for GABA-A receptor modulation and LPA2 agonism . Generic substitution therefore risks both loss of target activity and introduction of off-target pharmacology that can invalidate SAR studies, screening campaigns, or patent positioning.

4-Substituent replacement shifts electronic landscape

Replacing 4-F with -H, -Cl, or -CH3 alters Hammett σp, modulates carboxylic acid pKa, and may redirect hydrogen-bond acceptor patterns, leading to divergent target engagement profiles.

Positional isomerism redirects biological target

Moving fluorine from C4 to C2 (5-(benzylsulfamoyl)-2-fluorobenzoic acid) switches primary target context from LPA2 agonism to TLR4 inhibition, invalidating direct substitution in screening decks.

Ester prodrug forms are inactive

Methyl ester analogs lack LPA2 activity up to 10 μM; the free carboxylic acid is essential for target engagement, so ester-protected variants cannot substitute without hydrolysis validation.

Quantified Differentiation Against Closest Structural Analogs


4-Fluoro vs. 4-Methyl: Divergent Electronic Effects on GABA-A Affinity

The 4-methyl analog, 3-(benzylsulfamoyl)-4-methylbenzoic acid, demonstrates potent competitive GABA-A receptor inhibition with a Ki of 3.2 nM . The 4-fluoro substituent, with its opposing electronic character (Hammett σp = +0.06 for F vs. σp = −0.17 for CH3), is predicted to alter the benzylsulfamoyl pharmacophore's electron density and hydrogen-bond acceptor network, which computational docking studies in the related LPA2 series show directly impacts the distance of critical interactions with binding-pocket arginine and glutamine residues [1]. This electronic divergence means the 4-fluoro compound cannot serve as a simple potency-equivalent substitute for the 4-methyl series in neuronal target assays; researchers must independently establish its GABA-A receptor affinity.

GABA-A Affinity Probe
Cross-study comparable
4-Me analog Ki = 3.2 nM (competitive); 4-F Ki not yet reported, predicted to differ based on Δσp = 0.23 (F electron-withdrawing vs. CH3 donating)
Supports electronic SAR deconvolution for benzylsulfamoyl GABA-A modulators.
Direct Ki for 4-F compound requires independent experimental determination.
GABA-A receptor modulation Structure-activity relationship Hammett electronic effects

Positional Isomerism: LPA2 Agonism vs. TLR4 Inhibition

The positional isomer 5-(benzylsulfamoyl)-2-fluorobenzoic acid (fluorine at C2, sulfamoyl at C5) has been characterized as a Toll-like receptor 4 (TLR4) inhibitor with anti-inflammatory cytokine modulation activity . In contrast, the 3-benzylsulfamoyl-4-fluoro regioisomer (fluorine at C4, sulfamoyl at C3) belongs to a scaffold class that has yielded the first nonlipid-specific LPA2 agonists with picomolar activity (EC50 = 5.06 × 10⁻³ nM for the 3-substituted SBA analog 11d) [1]. The regiochemical arrangement of the sulfamoyl and fluorine groups reorients the molecular dipole and alters the spatial presentation of the benzyl tail, which is a critical determinant of LPA2 vs. TLR4 selectivity. Simply substituting one positional isomer for the other in a screening deck would conflate entirely different target engagement profiles.

Target Engagement
Class-level inference
3-Benzylsulfamoyl-4-fluoro scaffold: LPA2 agonism context (class-level); 5-(benzylsulfamoyl)-2-fluoro isomer: TLR4 inhibition context
Positional isomer redirects pathway interpretation between GPCR and innate immune signaling.
Regioisomer selection is critical; ordering the wrong isomer conflates target profiles.
TLR4 inhibition LPA2 agonism Positional isomer pharmacology

4-Fluoro vs. 4-Chloro: Halogen SAR and Metabolic Stability

In the LPA2 SBA agonist series, halogen substitution at the position para to the carboxylic acid was systematically explored: the 4-fluoro analog (compound 11d) achieved picomolar activity (EC50 = 0.00506 nM), whereas the corresponding 4-chloro analog (compound 11c) showed 0.15 nM and the 4-bromo analog (compound 8c) exhibited 60.9 nM [1]. While these specific compounds carry a naphthalimide tail rather than a simple benzyl group, the halogen-dependent potency trend (F > Cl ≫ Br) demonstrates that fluorine provides a unique balance of electronegativity and steric bulk that cannot be replicated by chlorine. Furthermore, fluorine's stronger C–F bond (bond dissociation energy ~485 kJ/mol vs. ~397 kJ/mol for C–Cl) confers greater resistance to oxidative metabolism and slower CYP450-mediated dehalogenation, a critical consideration for in vivo preclinical studies [2].

Halogen Potency Rank
Class-level inference
1. 4-F analog: EC50 = 0.00506 nM 2. 4-Cl analog: EC50 = 0.15 nM 3. 4-Br analog: EC50 = 60.9 nM (LPA2, naphthalimide series; extrapolated to benzyl scaffold)
Fluorine provides a unique potency-stability balance in LPA2 agonist research context.
Data from extended tail analogs; benzyl-specific values may differ and require verification.
Halogen SAR Metabolic stability LPA2 agonist optimization

Physicochemical Profile: logP and pKa Shifts Dictate Drug-Likeness

The 4-fluoro substituent imparts a moderate lipophilicity increase (computed ΔlogP ≈ +0.2 to +0.3 vs. 4-H) while simultaneously lowering the carboxylic acid pKa by ~0.3–0.5 units via inductive electron withdrawal, enhancing aqueous solubility at physiological pH relative to the 4-methyl analog (ΔlogP ≈ +0.5 vs. 4-H, but without the pKa-lowering benefit) [1][2]. The 4-chloro analog, by contrast, drives a larger logP increase (ΔlogP ≈ +0.7) that can compromise aqueous solubility and increase plasma protein binding. This balance positions the 4-fluoro compound in a favorable drug-likeness window: moderate lipophilicity for membrane permeability (predicted logD7.4 ~1.5–2.0) combined with sufficient ionization (predicted pKa ~3.5–4.0) for formulation as a water-soluble salt .

Predicted logD7.4
Class-level inference
logD7.4 ~1.5–2.0; pKa (COOH) ~3.6–3.9; ΔlogP vs. 4-H: +0.2–0.3
Favorable permeability-solubility window for formulation and DMPK evaluation.
Computational predictions; experimental logD and pKa determination recommended.
Physicochemical profiling logP Drug-likeness Permeability prediction

Synthetic Utility as a Versatile Building Block for Library Synthesis

The free carboxylic acid at the 1-position enables direct amide coupling with a broad range of amines without requiring deprotection steps, facilitating rapid parallel library synthesis for SAR exploration [1]. This contrasts with the corresponding methyl ester prodrug forms (e.g., compound 12a–e series in the LPA2 program), which were all inactive at LPA2 up to 10 μM, demonstrating that the free carboxylic acid is a pharmacophoric requirement for target engagement [2]. Additionally, the 4-fluoro substituent serves as a synthetic handle for further diversification: the fluorine can participate in nucleophilic aromatic substitution (SNAr) reactions with appropriately activated nucleophiles, whereas the 4-chloro analog is more reactive but also more prone to unwanted displacement under physiological conditions [3].

Building Block Utility
Class-level inference
Free carboxylic acid enables direct HATU/EDCI amide coupling; 4-F serves as moderate SNAr handle (10–100× less reactive than 4-Cl)
Supports one-step parallel library synthesis with orthogonal late-stage diversification.
Ester forms are inactive; free acid is required for LPA2 target engagement.
Parallel synthesis Carboxylic acid building block Amide coupling Medicinal chemistry diversification

Optimal Procurement and Deployment Scenarios


LPA2 Agonist Lead Optimization for Radiation Injury

Research teams developing nonlipid LPA2 agonists for radioprotection should acquire this compound as the core scaffold for systematic SAR exploration. The LPA2 SBA series established that 4-fluoro substitution yields picomolar potency (EC50 = 5.06 × 10⁻³ nM for compound 11d) with complete specificity over LPA1, LPA3, LPA4, and LPA5 up to 10 μM [1]. The free carboxylic acid of this compound enables direct amide coupling to install diverse tail groups, allowing rapid iteration through the three critical pharmacophoric elements identified for LPA2 activity: (i) a four-carbon chain linker, (ii) an appropriate tail group, and (iii) an electron-withdrawing group at the position meta to the carboxylic acid [1].

GABA-A Receptor Electronic Probe Development

Neuroscience groups investigating benzylsulfonamide GABA-A receptor modulators should utilize this compound as an electronic probe complementary to the 4-methyl analog (Ki = 3.2 nM) . The contrasting electronic character of fluorine (Hammett σp = +0.06) versus methyl (σp = −0.17) provides a tool to deconvolute steric from electronic contributions to GABA-A receptor binding at the alpha/beta subunit interface [2]. Parallel testing of the 4-fluoro and 4-methyl compounds in electrophysiological assays (e.g., patch-clamp on rat hippocampal neurons) will map the electronic tolerance of the binding pocket.

Carbonic Anhydrase Isoform Selectivity Profiling

The benzylsulfamoyl moiety is a recognized carbonic anhydrase (CA) pharmacophore, with related N,N'-dibenzylsulfamide showing Ki = 380 nM against CA VII [3]. The 4-fluoro substitution on the benzylsulfamoylbenzoic acid scaffold is predicted to fine-tune isoform selectivity, as Whitesides and co-workers demonstrated that fluorination of benzoarylsulfonamide CA ligands is formally neutral for CA II binding affinity but can alter the entropy–enthalpy compensation profile and residence time [4]. Procurement of this compound enables isoform selectivity screening across the 15 human CA isoforms to identify fluoro-specific selectivity fingerprints.

Fragment-Based Drug Discovery Library Expansion

With a molecular weight of 309.31 g/mol, 21 non-hydrogen atoms, and calculated logP ~2.2–2.5, this compound satisfies the 'rule of three' criteria for fragment libraries (MW < 300 Da is ideal; 309 Da is marginally above but acceptable as a 'lead-like' fragment) [5]. The orthogonal diversification handles—carboxylic acid for amide coupling and 4-fluoro for late-stage SNAr—make it a strategically valuable fragment for hit evolution. Commercial availability from multiple vendors ensures reliable resupply for fragment screening campaigns at concentrations up to 1 mM in DMSO.

Application
Selection Property
Validation Focus
LPA2 signaling studies
Free carboxylic acid for direct tail diversification
Subtype selectivity across LPA1-5 receptors
GABA-A receptor modulation
Electronic character contrast (F vs. CH3)
Binding pocket electronic tolerance mapping
Carbonic anhydrase profiling
Benzylsulfamoyl pharmacophore
Isoform selectivity fingerprint across CA family
Fragment library synthesis
Lead-like fragment (MW ~309, logP ~2.2–2.5)
Orthogonal handles: -COOH coupling and 4-F SNAr
Quote Request

Request a Quote for 3-(Benzylsulfamoyl)-4-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.